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molecular formula AlMg B173071 IN 731 CAS No. 12604-68-1

IN 731

Cat. No. B173071
M. Wt: 51.287 g/mol
InChI Key: SNAAJJQQZSMGQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04013699

Procedure details

Magnesium hydroxide (3.5 g.) in water (6 cc.) is added to a solution, heated to 60° C, of N,N'-diacetyl-L-lysine (55.2 g.) and water (360 cc.), and then the reaction mixture is kept at 60° C for 30 minutes with stirring. A suspension of aluminium isopropoxide (24.5 g.) in isopropanol (30 cc.) is then added with stirring and while keeping the temperature at 60° C. The isopropanol is removed by distillation under reduced pressure (25 mm Hg). The reaction mixture is then filtered in order to remove insoluble material and the filtrate concentrated to dryness under reduced pressure (25 mm Hg) at 50° C. The paste-like residue obtained is triturated three times in acetone and then dried under reduced pressure (25 mm Hg). A solid is thus obtained which is washed by filtration using acetone (3 × 150 cc.). After drying, a mixed aluminium magnesium salt of N,N'-diacetyl-L-lysine (60.35 g.) corresponding to the formula: ##EQU11## is obtained.
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
55.2 g
Type
reactant
Reaction Step Two
Name
Quantity
360 mL
Type
solvent
Reaction Step Two
Name
aluminium isopropoxide
Quantity
24.5 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Mg+2:2].[OH-].[C:4]([NH:7][C@H:8]([C:17]([OH:19])=[O:18])[CH2:9][CH2:10][CH2:11][CH2:12][NH:13][C:14](=[O:16])[CH3:15])(=[O:6])[CH3:5].CC(C)[O-].[Al+3:24].CC(C)[O-].CC(C)[O-]>O.C(O)(C)C>[Mg:2].[Al:24].[C:4]([NH:7][C@H:8]([C:17]([OH:19])=[O:18])[CH2:9][CH2:10][CH2:11][CH2:12][NH:13][C:14](=[O:16])[CH3:15])(=[O:6])[CH3:5] |f:0.1.2,4.5.6.7,10.11|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
[OH-].[Mg+2].[OH-]
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
55.2 g
Type
reactant
Smiles
C(C)(=O)N[C@@H](CCCCNC(C)=O)C(=O)O
Name
Quantity
360 mL
Type
solvent
Smiles
O
Step Three
Name
aluminium isopropoxide
Quantity
24.5 g
Type
reactant
Smiles
CC([O-])C.[Al+3].CC([O-])C.CC([O-])C
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is then added
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
at 60° C
CUSTOM
Type
CUSTOM
Details
The isopropanol is removed by distillation under reduced pressure (25 mm Hg)
FILTRATION
Type
FILTRATION
Details
The reaction mixture is then filtered in order
CUSTOM
Type
CUSTOM
Details
to remove insoluble material
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to dryness under reduced pressure (25 mm Hg) at 50° C
CUSTOM
Type
CUSTOM
Details
The paste-like residue obtained
CUSTOM
Type
CUSTOM
Details
is triturated three times in acetone
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure (25 mm Hg)
CUSTOM
Type
CUSTOM
Details
A solid is thus obtained which
WASH
Type
WASH
Details
is washed by filtration
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[Mg].[Al]
Name
Type
product
Smiles
C(C)(=O)N[C@@H](CCCCNC(C)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 60.35 g
YIELD: CALCULATEDPERCENTYIELD 436.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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